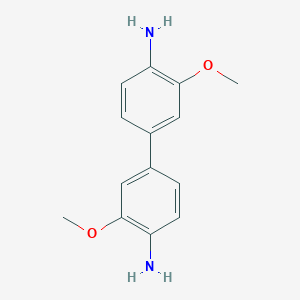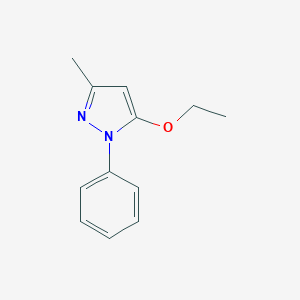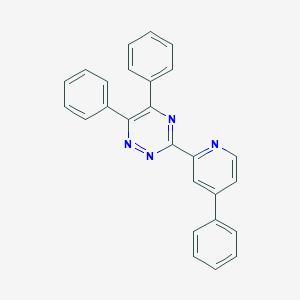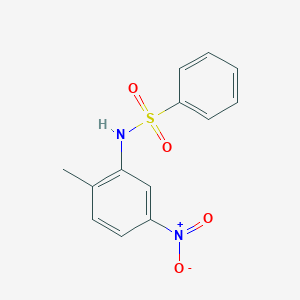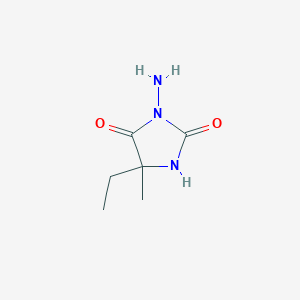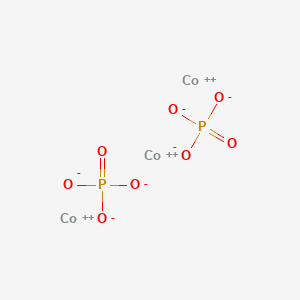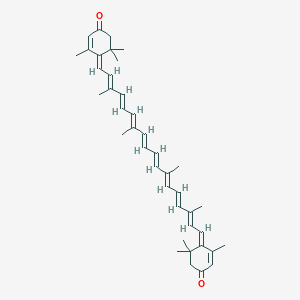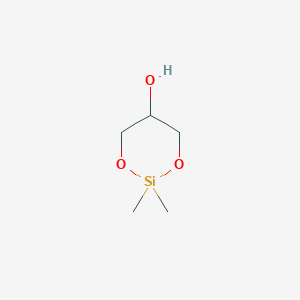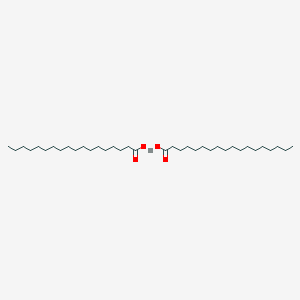![molecular formula C21H13N B085689 Dibenzo[c,k]phenanthridine CAS No. 194-70-7](/img/structure/B85689.png)
Dibenzo[c,k]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[c,k]phenanthridine (DB[c,k]P) is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a heterocyclic compound that contains two benzene rings fused to a phenanthridine ring. DB[c,k]P has been found in various environmental sources, such as tobacco smoke, diesel exhaust, and grilled or charred food. Due to its potential carcinogenicity, DB[c,k]P has been the subject of several scientific studies.
Wirkmechanismus
The mechanism of action of DB[c,k]P is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and cause mutations. DB[c,k]P can be metabolized by various enzymes, including cytochrome P450 enzymes, to form reactive intermediates such as epoxides and diol epoxides. These intermediates can then react with DNA to form adducts that can lead to mutations and cancer.
Biochemische Und Physiologische Effekte
DB[c,k]P has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been found to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. These effects can contribute to the carcinogenicity of DB[c,k]P.
Vorteile Und Einschränkungen Für Laborexperimente
DB[c,k]P is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. Its ability to induce DNA damage and mutations can be used to investigate the role of specific genes and pathways in these processes. However, DB[c,k]P has some limitations for lab experiments, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DB[c,k]P. One area of interest is the development of new methods for detecting and quantifying DB[c,k]P in environmental samples. Another area of research is the identification of new biomarkers for DB[c,k]P exposure and its carcinogenic effects. Additionally, there is a need for further studies on the mechanisms of action of DB[c,k]P and its interactions with other environmental pollutants. Finally, there is a need for research on the potential health effects of low-level exposure to DB[c,k]P in humans.
Synthesemethoden
DB[c,k]P can be synthesized by various methods, including the cyclization of 1,2-bis(2-nitrophenyl)ethylene with sodium methoxide, the reaction of 2-nitrofluorene with 2-bromoanisole in the presence of sodium hydride, and the reaction of 1-nitrophenanthrene with 2-bromoanisole in the presence of potassium carbonate. These methods have been optimized to produce high yields of DB[c,k]P with minimal impurities.
Wissenschaftliche Forschungsanwendungen
DB[c,k]P has been extensively studied for its potential carcinogenicity and mutagenicity. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and bacterial cells. DB[c,k]P has also been found to promote tumor growth in animal models. These findings have led to the classification of DB[c,k]P as a probable human carcinogen by the International Agency for Research on Cancer (IARC).
Eigenschaften
CAS-Nummer |
194-70-7 |
|---|---|
Produktname |
Dibenzo[c,k]phenanthridine |
Molekularformel |
C21H13N |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
13-azapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-3-7-17-14(5-1)9-10-16-13-22-21-18-8-4-2-6-15(18)11-12-19(21)20(16)17/h1-13H |
InChI-Schlüssel |
VJKYEEBALQPYGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54 |
Synonyme |
Dibenzo[c,k]phenanthridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



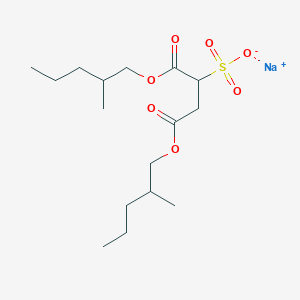
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
